molecular formula C13H13NO B14876118 1-Benzyl-4-ethynylpyrrolidin-2-one

1-Benzyl-4-ethynylpyrrolidin-2-one

Cat. No.: B14876118
M. Wt: 199.25 g/mol
InChI Key: SERFQOLGTSEUMN-UHFFFAOYSA-N
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Description

1-Benzyl-4-ethynylpyrrolidin-2-one is a synthetic organic compound belonging to the pyrrolidinone family Pyrrolidinones are known for their versatile biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-ethynylpyrrolidin-2-one can be synthesized through several methods. One common approach involves the reaction of donor-acceptor cyclopropanes with benzylamines. This method includes a Lewis acid-catalyzed opening of the cyclopropane ring, followed by in situ lactamization and dealkoxycarbonylation . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-ethynylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

1-Benzyl-4-ethynylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-ethynylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. For example, docking analyses suggest that similar compounds bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .

Comparison with Similar Compounds

Comparison: 1-Benzyl-4-ethynylpyrrolidin-2-one stands out due to its ethynyl group, which imparts unique chemical reactivity and potential biological activity. Compared to 1-Benzyl-2-pyrrolidinone, the presence of the ethynyl group allows for additional substitution reactions, expanding its utility in synthetic chemistry. The tetrahydropyridin-4-ylidene piperidinium salts, while structurally similar, exhibit different biological activities, highlighting the importance of the ethynyl group in modulating the compound’s properties .

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-benzyl-4-ethynylpyrrolidin-2-one

InChI

InChI=1S/C13H13NO/c1-2-11-8-13(15)14(9-11)10-12-6-4-3-5-7-12/h1,3-7,11H,8-10H2

InChI Key

SERFQOLGTSEUMN-UHFFFAOYSA-N

Canonical SMILES

C#CC1CC(=O)N(C1)CC2=CC=CC=C2

Origin of Product

United States

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